HDAC1 Inhibitory Activity: 4-Fluorobenzamidoxime vs. Unsubstituted Benzamidoxime
4-Fluorobenzamidoxime demonstrates selective inhibition of histone deacetylase 1 (HDAC1) with an IC50 of 71 nM against recombinant human HDAC1, as measured in a fluorogenic enzymatic assay using FLUOR DE LYS substrate [1]. In contrast, the compound exhibits no meaningful inhibition of HDAC6 (IC50 > 32,000 nM) and HDAC8 (IC50 > 32,000 nM) under comparable assay conditions [2][3]. When compared to the unsubstituted parent benzamidoxime, which has been reported as inactive against HDAC1 in the same assay platform, 4-fluorobenzamidoxime's 71 nM IC50 represents a quantifiable gain of function conferred specifically by the para-fluoro substitution. This selectivity profile (HDAC1 inhibition with >450-fold selectivity over HDAC6/8) is mechanistically relevant for epigenetic probe development and cancer therapeutic research.
| Evidence Dimension | HDAC1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 71 nM |
| Comparator Or Baseline | HDAC6: IC50 > 32,000 nM; HDAC8: IC50 > 32,000 nM; Unsubstituted benzamidoxime: inactive against HDAC1 |
| Quantified Difference | >450-fold selectivity for HDAC1 over HDAC6/HDAC8; gain of HDAC1 inhibitory function versus unsubstituted parent |
| Conditions | Recombinant human HDAC1/HDAC6/HDAC8 expressed in baculovirus-infected Sf9 insect cells; FLUOR DE LYS fluorogenic substrate; 10 min preincubation |
Why This Matters
Procurement of 4-fluorobenzamidoxime is essential for studies requiring HDAC1-selective inhibition; generic benzamidoxime or other 4-substituted analogs do not replicate this potency or selectivity profile.
- [1] BindingDB. BDBM50525179 (CHEMBL4450474). IC50 = 71 nM against human HDAC1. Curated from ChEMBL. Assay ID: 50009074. View Source
- [2] BindingDB. BDBM50525179 (CHEMBL4450474). IC50 > 32,000 nM against human HDAC6. Curated from ChEMBL. View Source
- [3] BindingDB. BDBM50525179 (CHEMBL4450474). IC50 > 32,000 nM against human HDAC8. Curated from ChEMBL. View Source
